4-Amino-1H-indazole-3-carbaldehyde

Description

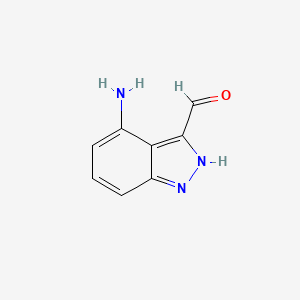

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-amino-2H-indazole-3-carbaldehyde |

InChI |

InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,9H2,(H,10,11) |

InChI Key |

TZSCNCSYUTYUBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)C=O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of the 4 Amino 1h Indazole 3 Carbaldehyde Core

Reactions at the Carbaldehyde Moiety

The aldehyde function at the C3 position of the indazole ring is a key site for a variety of chemical modifications, including carbon-carbon bond-forming reactions and heterocycle synthesis.

The aldehyde group of 4-amino-1H-indazole-3-carbaldehyde is readily converted into an alkene functionality through well-established condensation reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, which is a compound possessing a CH₂ group flanked by two electron-withdrawing groups. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonia. The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. The versatility of the Knoevenagel condensation allows for the introduction of a wide range of substituents, leading to diverse vinyl-substituted indazoles.

The Wittig reaction provides another powerful method for converting the carbaldehyde into an alkene. This reaction utilizes a phosphorus ylide (also known as a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. A key advantage of the Wittig reaction is its high degree of regioselectivity, with the double bond forming specifically at the location of the original carbonyl group.

While these reactions are standard transformations for aldehydes, specific examples detailing the reaction of this compound with various active methylene compounds or phosphorus ylides are not extensively documented in publicly available literature. A data table for these reactions would typically include the specific active methylene or Wittig reagent used, the base and solvent system, reaction temperature and time, and the yield of the resulting alkene-substituted 4-amino-1H-indazole.

Table 1: Representative Knoevenagel Condensation of this compound (Hypothetical Data)

| Active Methylene Compound | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | Reflux, 4h | (E)-2-((4-amino-1H-indazol-3-yl)methylene)malononitrile | N/A |

| Diethyl malonate | Piperidine/Acetic Acid | Toluene | Reflux, 8h | Diethyl 2-((4-amino-1H-indazol-3-yl)methylene)malonate | N/A |

Table 2: Representative Wittig Reaction of this compound (Hypothetical Data)

| Phosphonium Salt | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 °C to RT, 12h | 4-amino-3-vinyl-1H-indazole | N/A |

| Ethyltriphenylphosphonium iodide | NaH | DMSO | RT, 6h | 4-amino-3-(prop-1-en-1-yl)-1H-indazole | N/A |

The aldehyde functionality serves as a convenient starting point for the construction of various heteroaromatic rings fused or attached to the indazole core.

Oxazole (B20620) synthesis can be achieved through several routes starting from the aldehyde. One common method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. While not a direct reaction of the aldehyde, the aldehyde can be a precursor to intermediates required for such cyclizations. Another approach involves the reaction of the aldehyde with tosyl)methyl isocyanide (TosMIC) in the presence of a base like potassium carbonate to directly form the oxazole ring.

Thiazole (B1198619) synthesis from aldehydes is often accomplished via the Hantzsch thiazole synthesis. In a typical procedure, the aldehyde is first converted to an α-haloketone, which then reacts with a thioamide. Alternatively, the aldehyde can react with an aminothiol (B82208) or a compound that generates a similar intermediate in situ. For instance, reaction with cysteamine (B1669678) would lead to a thiazolidine (B150603) intermediate, which can then be oxidized to the thiazole. The reaction of aldehydes with thioamides and an oxidizing agent can also yield thiazoles.

Detailed experimental data for the cyclization of this compound into specific oxazole or thiazole derivatives is limited in the available literature. Research in this area would focus on optimizing reaction conditions to achieve good yields and regioselectivity.

The reaction of the carbaldehyde group with primary amines is a fundamental transformation that leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out by heating the aldehyde and amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The reaction can also be catalyzed by acids or bases.

The formation of Schiff bases from this compound introduces a C=N double bond, which extends the conjugated system and provides a new site for further chemical modification. A wide variety of primary amines, including aliphatic and aromatic amines, can be used, allowing for the synthesis of a large library of derivatives.

Table 3: Formation of Imines from this compound (Representative Examples)

| Amine | Solvent | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Ethanol | Acetic acid (cat.) | Reflux, 3h | (E)-N-((4-amino-1H-indazol-3-yl)methylene)aniline | N/A |

| Benzylamine | Toluene | None | Reflux with Dean-Stark, 5h | (E)-N-((4-amino-1H-indazol-3-yl)methylene)-1-phenylmethanamine | N/A |

Modifications at the Amino Group

The primary amino group at the C4 position offers another handle for derivatization, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule.

The 4-amino group can be readily acylated to form the corresponding amides. This is typically achieved by reacting the this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. These reactions are generally high-yielding and can be performed under mild conditions. This transformation is useful for introducing a wide range of acyl groups, including aliphatic, aromatic, and heterocyclic moieties.

A key consideration in these reactions is the potential for competing acylation at the indazole N-H position. However, acylation of the exocyclic amino group is generally favored under standard conditions.

N-alkylation of the 4-amino group can be accomplished using alkyl halides or other alkylating agents. The reaction is often carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Furthermore, competition from alkylation at the indazole nitrogen atoms (N1 and N2) is a significant consideration. The regioselectivity of indazole N-alkylation is influenced by factors such as the nature of the base, solvent, and the electrophile, as well as the electronic properties of the substituents on the indazole ring.

N-arylation of the 4-amino group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst with a suitable ligand to couple the amino group with an aryl halide or triflate. Careful optimization of the catalyst system and reaction conditions is necessary to achieve good yields and to control selectivity, again considering the potential for N-arylation at the indazole ring nitrogens.

Due to the multiple nucleophilic sites, derivatization at the amino group requires careful control of reaction conditions to achieve the desired chemoselectivity.

Functionalization of the Indazole Ring System

The chemical modification of the this compound core is a key strategy for developing new derivatives with tailored properties. The indazole ring system offers multiple sites for functionalization, including the nitrogen atoms of the pyrazole (B372694) ring and the carbon atoms of the fused benzene (B151609) ring. This section explores selective N-alkylation, C-H functionalization, and derivatization through N-oxides, highlighting methods to control regioselectivity and introduce diverse chemical moieties.

Selective N-Alkylation Strategies (e.g., N1-selectivity)

The alkylation of N-unsubstituted indazoles can occur at either the N1 or N2 position, and the regiochemical outcome is highly dependent on reaction conditions and the electronic and steric nature of substituents on the indazole ring. For this compound, the presence of an electron-donating amino group at C4 and an electron-withdrawing carbaldehyde group at C3 influences the nucleophilicity of the ring nitrogens.

Generally, N1-alkylation is favored under thermodynamic control, as the 1H-indazole tautomer is typically more stable than the 2H-tautomer. Methodologies to achieve high N1-selectivity often involve the use of specific base and solvent systems. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be effective for achieving high N1-regioselectivity for a variety of substituted indazoles. nih.gov The steric hindrance at the N1 position, influenced by the substituent at the C7 position, and the electronic effects of substituents across the ring play crucial roles in directing the alkylation. nih.govresearchgate.net For example, electron-withdrawing groups at the C3 position, like the carbaldehyde in the target molecule, can favor N1-alkylation. nih.gov Conversely, substituents at the C7 position can sterically hinder the N1 position, potentially leading to increased N2-alkylation. researchgate.netnih.gov

A recently developed methodology for selective N1-alkylation utilizes a reductive amination approach, which has demonstrated broad scope and high selectivity, with no N2-alkylated products detected. researchgate.netnih.gov This procedure is practical and scalable, accommodating various indazole substitution patterns, including those with electron-withdrawing ester groups. researchgate.netnih.gov Given that 4-carboxylate indazoles are selectively functionalized at the N1 position under these conditions, it is plausible that this compound would also exhibit high N1-selectivity. researchgate.net

Table 1: Conditions for Selective N1-Alkylation of Substituted Indazoles This table is interactive. Click on the headers to sort the data.

| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | Selectivity (N1:N2) | Reference |

|---|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.gov |

| 3-COMe-1H-indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.gov |

| 4-Carboxylate-1H-indazole | Isobutyraldehyde | NaBH(OAc)₃ | DCE/MeOH | N1 selective | researchgate.net |

| 6-Carboxylate-1H-indazole | Isobutyraldehyde | NaBH(OAc)₃ | DCE/MeOH | N1 selective | researchgate.net |

| 7-Bromo-1H-indazole | Isobutyraldehyde | NaBH(OAc)₃ | DCE/MeOH | N1 selective | researchgate.netnih.gov |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of heterocyclic scaffolds. researchgate.netthieme-connect.com For the this compound core, the C-H bonds on the benzenoid ring (C5, C6, and C7) are potential targets for such transformations. The existing amino group at the C4 position can act as a directing group, influencing the site-selectivity of the functionalization.

Transition-metal-catalyzed C-H activation is a common strategy for introducing new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Rhodium and palladium catalysts are frequently employed for this purpose. rsc.orgescholarship.org For instance, Rh(III)-catalyzed C-H activation of azobenzenes, followed by cyclization, is a known method for synthesizing indazole derivatives, highlighting the reactivity of the aryl C-H bonds. escholarship.orguchile.cl While the C3 position is a common site for functionalization in unsubstituted indazoles, this position is already occupied in this compound. researchgate.net Therefore, attention turns to the less reactive benzenoid core. nih.gov

The directing-group-assisted strategy is a key approach to control the regioselectivity of C-H functionalization on the benzene ring of N-heterocycles. nih.gov The amino group at C4, or a derivative thereof, could potentially direct metallation to the ortho C5 position. The development of specific catalytic systems is crucial for achieving high selectivity and yields in the functionalization of these less-activated C-H bonds. nih.gov Research into the C-H functionalization of indoles and quinolines has established principles that can be extended to the indazole system, suggesting that with the appropriate directing group and catalyst, selective modification of the benzene ring of this compound is feasible. nih.gov

Derivatization via Indazole N-Oxides

Indazole N-oxides are versatile intermediates that open up alternative pathways for the functionalization of the indazole core. nih.govresearchgate.net The synthesis of these N-oxides can be achieved through various methods, including electrochemical approaches. Recent studies have demonstrated a selective electrochemical synthesis of 1H-indazole N-oxides, which can then undergo divergent C-H functionalization reactions. nih.gov This method is notable for its broad substrate scope, tolerating both electron-rich and electron-poor indazoles. nih.gov

The presence of the N-oxide moiety activates the indazole ring for further reactions. A significant application of 1H-indazole N-oxides is in the synthesis of C3-functionalized 1H-indazoles. thieme-connect.com This is particularly relevant for derivatizing the this compound scaffold. Although the C3 position is already substituted, the N-oxide can facilitate modifications or participate in cycloaddition reactions. For instance, 2H-indazole N-oxides have been synthesized and isolated, serving as direct evidence for oxygenated intermediates in reactions like the Cadogan cyclization. uchile.cl These N-oxides can be deoxygenated under reductive conditions to yield the corresponding 2H-indazoles. uchile.cl

The functionalization of imidazole (B134444) N-oxides has been more extensively studied, providing a model for the potential reactivity of indazole N-oxides. escholarship.org These reactions include nucleophilic substitution, cycloadditions, and metal-free coupling reactions. escholarship.org Extrapolating from this, the N-oxide of this compound could be a key intermediate for introducing a variety of functional groups, further diversifying the chemical space accessible from this core structure. thieme-connect.com

Advanced Analytical Techniques in the Characterization of 4 Amino 1h Indazole 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. ipb.pt For the characterization of 4-Amino-1H-indazole-3-carbaldehyde derivatives, various NMR methods are employed to determine the precise arrangement of atoms and to study dynamic processes such as tautomerism.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aldehyde proton, aromatic protons, and the amine protons.

For instance, in a related compound, 1H-indazole-3-carboxaldehyde, the aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, around δ 10.20 ppm. nih.gov The protons on the benzene (B151609) ring of the indazole core exhibit complex splitting patterns (multiplets) in the aromatic region (approximately δ 7.0-8.5 ppm), with their specific shifts and coupling constants being dependent on the substitution pattern. nih.govchemicalbook.com The NH proton of the indazole ring often appears as a broad singlet at a very downfield region, sometimes above δ 13 ppm, due to its acidic nature and potential involvement in hydrogen bonding. nih.govchemicalbook.com The amino group (NH₂) protons of this compound would also give rise to a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Data for Indazole Derivatives

| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | NH Proton (δ, ppm) | Reference |

| 1H-Indazole-3-carboxaldehyde | 10.20 (s) | 8.14 (d), 7.70 (d), 7.49 (dt), 7.37 (dt) | 14.17 (brs) | nih.gov |

| 5-Chloro-1H-indazole-3-carboxaldehyde | 10.19 (s) | 8.16 (dd), 7.75 (dd), 7.47 (dd) | 13.28 (brs) | nih.gov |

| 6-Nitro-3-phenyl-1H-indazole | --- | 8.26 (s), 8.14-8.07 (m), 7.98-7.96 (m), 7.61-7.51 (m) | 11.63 (br) | rsc.org |

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, brs = broad singlet. Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

In this compound derivatives, the carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield shift, typically in the range of δ 185-195 ppm. nih.govrsc.org The carbon atoms of the aromatic rings appear in the δ 110-150 ppm region. nih.govresearchgate.net The position of the amino group and other substituents on the indazole ring will influence the chemical shifts of the adjacent carbon atoms, providing valuable structural information.

Table 2: Representative ¹³C NMR Data for Indazole Derivatives

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |

| 1H-Indazole-3-carboxaldehyde | 187.4 | 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 | nih.gov |

| 5-Chloro-1H-indazole-3-carboxaldehyde | 187.5 | 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 | nih.gov |

| 1-Methyl-1H-indole-3-carbaldehyde | 184.43 | 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87 | rsc.org |

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, which helps in tracing out the spin systems within the molecule, such as the protons on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is a powerful tool for assigning carbon signals based on the already assigned proton spectrum. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.eduyoutube.com HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For example, it can show a correlation between the aldehyde proton and the C3 carbon of the indazole ring, confirming the position of the aldehyde group. researchgate.net

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring can have a significant impact on the chemical and biological properties of the molecule. Nitrogen NMR, particularly ¹⁵N NMR, is a highly sensitive probe for studying this tautomerism.

The chemical shifts of the nitrogen atoms are significantly different in the 1H- and 2H-tautomers. researchgate.net By analyzing the ¹⁵N NMR spectrum, researchers can determine the predominant tautomeric form in a given solvent or in the solid state. Theoretical calculations are often used in conjunction with experimental NMR data to support the assignment of tautomeric structures. nih.govbeilstein-journals.org For instance, studies on related benzimidazoles have shown that solid-state NMR can be used to observe blocked tautomerism, where distinct signals for the different nitrogen atoms are observed. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental formula of the compound by comparing the experimentally measured mass with the calculated exact masses of possible formulas. For this compound, HRMS would be used to confirm its elemental composition of C₈H₇N₃O. nih.gov The technique is also invaluable for confirming the identity of synthetic products and for identifying unknown impurities. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of indazole derivatives. It is particularly well-suited for polar, thermally labile molecules, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. In the analysis of this compound derivatives, ESI-MS is typically used in positive ion mode, where the molecule is protonated to form the pseudomolecular ion [M+H]⁺.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments, which serves to confirm the chemical formula. For instance, in the characterization of various 1H-indazole-3-amine derivatives, HR-MS was instrumental in confirming the structures of the synthesized compounds. nih.gov The technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures, allowing for the separation and identification of individual components. researchgate.net This is demonstrated in the identification of cannabimimetic indazole derivatives in illegal products, where LC-MS was a key analytical tool. researchgate.net

The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. For example, predicted collision cross-section (CCS) values for adducts like [M+H]⁺, [M+Na]⁺, and [M+K]⁺ can be calculated and compared with experimental data to aid in structural confirmation. uni.lu For 4-chloro-1H-indazole-3-carbaldehyde, a related compound, the predicted m/z for the [M+H]⁺ ion is 181.01631. uni.lu

Table 1: Predicted ESI-MS Data for 4-chloro-1H-indazole-3-carbaldehyde Data calculated using CCSbase. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 181.01631 | 132.1 |

| [M+Na]⁺ | 202.99825 | 144.9 |

| [M+K]⁺ | 218.97219 | 139.4 |

| [M+NH₄]⁺ | 198.04285 | 153.0 |

Vibrational Spectroscopy: FT-IR and FT-Raman Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. scielo.org.mx These two techniques are complementary and provide a detailed fingerprint of the compound's vibrational modes.

For the parent compound, 1H-indazole-3-carbaldehyde, detailed spectroscopic studies have been performed. researchgate.net The FT-IR and FT-Raman spectra provide characteristic bands for the N-H group, the aromatic ring system, and the aldehyde functional group. The introduction of a 4-amino group in this compound would introduce new characteristic vibrations. Specifically, the N-H stretching vibrations of the primary amine group would be expected to appear in the 3400-3200 cm⁻¹ region, while the N-H bending (scissoring) vibration would be observed around 1650-1580 cm⁻¹.

The carbonyl (C=O) stretching vibration of the aldehyde is a strong, characteristic band in the IR spectrum, typically appearing in the range of 1700-1680 cm⁻¹. The exact position is sensitive to electronic effects from substituents on the indazole ring. The C=N stretching frequency is expected in the 1630-1600 cm⁻¹ range. scialert.net

Table 2: Selected Vibrational Frequencies for 1H-Indazole-3-carbaldehyde Based on experimental and computational analysis. researchgate.net

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| N-H stretch | 3111 | 3112 |

| C-H stretch (aldehyde) | 2855 | 2855 |

| C=O stretch (aldehyde) | 1676 | 1677 |

| Ring C=C stretch | 1533 | 1534 |

| Ring C-C stretch | 1341 | 1341 |

| C-H in-plane bend | 1238 | 1238 |

| C-H out-of-plane bend | 749 | 750 |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. This technique is the gold standard for unambiguous structural elucidation of solid-state materials.

Table 3: Crystallographic Data for 1H-Indazole-3-carbaldehyde Data obtained from single-crystal X-ray analysis. researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3340 (5) |

| b (Å) | 13.9103 (6) |

| c (Å) | 10.0538 (5) |

| β (°) | 114.685 (2) |

| Volume (ų) | 1314.15 (11) |

| Z (molecules/unit cell) | 8 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of synthesized this compound derivatives and for monitoring the progress of the chemical reactions used to prepare them.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor reactions. For example, in the synthesis of various 1H-indazole-3-carboxaldehyde derivatives from indoles, TLC analysis was used to follow the consumption of starting materials and the appearance of products. rsc.orgnih.gov The spots on the TLC plate are typically visualized under a UV lamp (at 254 nm and/or 360 nm), allowing for a qualitative assessment of the reaction's progress and the presence of impurities. rsc.org

For quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers high resolution and sensitivity for separating the target compound from by-products and unreacted starting materials. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both the separation and identification of compounds in a mixture. researchgate.net This approach has been successfully applied to the analysis of various indazole derivatives, providing reliable purity assessment and characterization. researchgate.netnih.gov The choice of a suitable stationary phase (e.g., C8 or C18) and mobile phase is critical for achieving satisfactory separation. nih.gov

Computational Approaches in the Study of 4 Amino 1h Indazole 3 Carbaldehyde

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in the computational analysis of indazole derivatives. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional, provide a balance between computational cost and accuracy, making them suitable for studying complex molecules. nih.govnih.gov These calculations are used to optimize the molecular geometry, predict vibrational spectra, calculate NMR chemical shifts, and analyze electronic properties. nih.govmdpi.com

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). epstem.net Using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311G), the bond lengths, bond angles, and dihedral angles of 4-Amino-1H-indazole-3-carbaldehyde can be precisely calculated. epstem.netresearchgate.net For instance, studies on similar indazole structures have determined the planarity of the indazole ring and the orientation of substituents. mdpi.com The optimized geometry is crucial as it forms the basis for all subsequent property calculations. nih.gov

Once the optimized structure is obtained, harmonic vibrational frequencies can be computed. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental infrared (IR) and Raman spectra. epstem.net Comparing the calculated vibrational spectra with experimental data helps in the definitive assignment of spectral bands to specific molecular motions, such as the stretching of C=O, N-H, and C-N bonds, or the bending modes of the aromatic ring. nih.gov

Table 1: Predicted Structural Parameters for this compound using DFT

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C3-C9 (Carbaldehyde) | ~1.45 Å |

| Bond Length | C9=O10 (Carbonyl) | ~1.22 Å |

| Bond Length | C4-N5 (Amino) | ~1.37 Å |

| Bond Angle | N2-N1-C7a | ~112° |

| Bond Angle | C3-C9-O10 | ~125° |

| Dihedral Angle | C4-C3-C9-O10 | ~180° (planar) |

Note: The values presented are illustrative and based on typical results from DFT/B3LYP calculations for analogous indazole structures.

Table 2: Comparison of Theoretical and Experimental-Style ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (GIAO/DFT) |

| C3 (Carbaldehyde-bearing) | ~148 ppm |

| C3a | ~123 ppm |

| C4 (Amino-bearing) | ~140 ppm |

| C5 | ~115 ppm |

| C6 | ~122 ppm |

| C7 | ~110 ppm |

| C7a | ~141 ppm |

| C8 (Aldehyde Carbonyl) | ~185 ppm |

Note: These are representative values based on calculations for similar functionalized indazoles. Experimental verification is required.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT calculations. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and chemical reactions. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic interactions. For this compound, the HOMO is typically localized over the electron-rich amino group and the indazole ring, while the LUMO is often centered on the electron-withdrawing carbaldehyde group. nih.gov

Quantum chemical calculations can predict various thermodynamic properties of this compound at different temperatures. epstem.net Based on the vibrational analysis, properties such as standard enthalpy of formation (ΔfH°), entropy (S°), and specific heat capacity (Cv) can be computed. dntb.gov.uaresearchgate.net These calculations provide valuable data on the molecule's stability and energy, which are essential for understanding its behavior in chemical reactions and for process engineering. dntb.gov.ua

Table 3: Computed Thermodynamic Properties at 298.15 K

| Property | Predicted Value | Unit |

| Total Energy | Varies with method | Hartrees |

| Enthalpy of Formation | Varies with method | kJ/mol |

| Entropy | ~350-400 | J/mol·K |

| Heat Capacity (Cv) | ~150-180 | J/mol·K |

Note: Values are illustrative, derived from methodologies applied to similar aromatic heterocycles.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. nih.gov The MEP surface illustrates the charge distribution, identifying regions that are rich or deficient in electrons. nih.gov This map is color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. nih.gov

Green: Represents areas with neutral or near-zero potential. nih.gov

For this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygen atom of the carbaldehyde group and the nitrogen atoms of the indazole ring, highlighting these as primary sites for electrophilic interaction. researchgate.netnih.gov Conversely, positive potential (blue) would be localized around the hydrogen atoms of the amino group and the aromatic ring, indicating sites prone to nucleophilic attack. researchgate.net

Topological Analyses (e.g., Electron Localization)

Topological analyses of the electron density, such as the Electron Localization Function (ELF) and Natural Bond Orbital (NBO) analysis, provide deeper insights into the chemical bonding and electronic structure. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. The simulation yields a score, often expressed in terms of binding energy, which estimates the strength of the interaction.

While specific docking studies on this compound are not detailed in the reviewed literature, research on analogous indazole derivatives provides significant insights into the potential interactions of this chemical family. For instance, studies on 3-carboxamide indazole derivatives have shown their potential to interact with cancer-related proteins. nih.gov Similarly, other modified indazoles have been docked against targets like the Peripheral Benzodiazepine Receptor (PBR) and Murine double minutes-2 (MDM2), a key regulator of the p53 tumor suppressor. jocpr.com

The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the protein's binding pocket. The indazole core is noted for its ability to form strong donor and acceptor hydrogen bonds. nih.gov For this compound, the amino group (-NH2), the aldehyde group (-CHO), and the nitrogen atoms of the indazole ring are all potential sites for forming crucial hydrogen bonds with a protein target.

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

| Compound Derivative | Target Protein | Key Interacting Amino Acid Residues | Reported Binding Energy (kcal/mol) |

|---|---|---|---|

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 receptor bind p53 | GLN72, HIS73 | -359.20 jocpr.com |

| 1-trityl-5-azaindazole derivatives (general) | PBR receptor | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257.9 to -286.4 jocpr.com |

Note: The binding energies are reported as found in the source literature and may be calculated using different scoring functions.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov After a ligand's binding pose is predicted by molecular docking, MD simulations can assess the stability of the resulting ligand-protein complex. The simulation calculates the trajectory of the complex in a simulated physiological environment (typically including water and ions) by solving Newton's equations of motion. nih.gov

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose). A stable, low-fluctuation RMSD value over the simulation time suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein or atoms in the ligand. High RMSF values can indicate flexible regions, while low values suggest stable parts of the complex.

While no specific MD simulation results for this compound are available, this technique would be a critical next step after docking to validate the stability of its binding pose with any potential protein target. The simulation would provide detailed information on the dynamics of the hydrogen bonds and other interactions, confirming the conformational stability of the complex.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a quantum chemical method used to study the electronic structure of molecules. It provides a detailed description of charge distribution, intramolecular and intermolecular bonding, and charge transfer (delocalization) interactions between orbitals. ijnc.irwisc.edu NBO analysis interprets the complex molecular wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical chemical concepts.

For this compound, NBO analysis would be particularly insightful due to the presence of both electron-donating (the 4-amino group) and electron-withdrawing (the 3-carbaldehyde group) substituents on the indazole ring.

Key findings from an NBO analysis would include:

Natural Population Analysis (NPA): This would reveal the charge distribution across the molecule, identifying the most electron-rich and electron-poor atoms.

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO (like a bond or a lone pair) to an empty acceptor NBO (typically an antibonding orbital, π* or σ*). NBO analysis demonstrates that substituent groups like amino (-NH2) can donate electron density into a π system through resonance, making the system more nucleophilic. ijnc.ir

In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair of the amino group into the aromatic π-system of the indazole ring.

LP denotes a lone pair orbital. π and σ denote bonding orbitals, while π and σ* denote the corresponding antibonding orbitals.*

Synthetic Utility and Applications of 4 Amino 1h Indazole 3 Carbaldehyde As a Versatile Building Block

Precursor for Polyfunctionalized Indazole Derivatives

4-Amino-1H-indazole-3-carbaldehyde serves as a crucial starting material for the synthesis of a diverse array of polyfunctionalized indazole derivatives. The presence of the aldehyde and amino groups allows for sequential or one-pot reactions to introduce various substituents and build complex molecular scaffolds.

The aldehyde functionality of 1H-indazole-3-carboxaldehyde derivatives can be readily converted into other functional groups. nih.govrsc.org For instance, it can undergo Knoevenagel and Wittig condensations to form alkenes, or participate in cyclization reactions to construct heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles. nih.govrsc.org It also provides a convenient route to secondary alcohols and amines. nih.govrsc.org

The indazole ring system itself is a significant pharmacophore, and its derivatives have attracted considerable attention in medicinal chemistry due to their wide range of biological activities. nih.govderpharmachemica.com Many synthetic methods have been developed to access these derivatives, often starting from precursors that can be converted to the indazole core. For example, 1H-indazoles can be synthesized from the reaction of imidates with nitrosobenzenes in the presence of a rhodium/copper catalyst. nih.gov Another approach involves the Rh(III)-mediated conversion of azobenzenes and alkenes. nih.gov

The functionalization of the indazole scaffold is key to tuning its biological activity. For instance, a series of 1H-indazole-3-carboxamide derivatives have been synthesized and identified as potent and selective PAK1 inhibitors, which have potential applications in cancer therapy. nih.gov The synthesis of these compounds often involves the coupling of a substituted amine with an indazole-3-carboxylic acid, which can be derived from the corresponding carbaldehyde. derpharmachemica.com

The following table summarizes some examples of polyfunctionalized indazole derivatives synthesized from indazole-3-carbaldehyde precursors:

| Derivative Type | Synthetic Method | Potential Application |

| Alkenyl indazoles | Knoevenagel/Wittig condensation | Medicinal Chemistry |

| Heteroaromatic-substituted indazoles | Cyclization reactions | Medicinal Chemistry |

| Indazole-3-carboxamides | Amide coupling | PAK1 inhibitors for cancer therapy |

| 1-Aryl-5-nitro-1H-indazoles | Oxidative benzannulation | Not specified |

Role in the Construction of Complex Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal substrate for the construction of complex, fused heterocyclic systems. The amino and aldehyde groups can react with a variety of reagents to form new rings, leading to the creation of novel chemical entities with unique three-dimensional structures.

Indazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest from chemists due to their prevalence in bioactive natural products and commercial drugs. nih.gov The synthesis of complex heterocyclic systems often involves the use of versatile building blocks that can undergo a series of transformations to build up the desired molecular framework. 1H-indazole-3-carboxaldehydes are considered key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles. rsc.org

One common strategy for constructing complex heterocyclic systems is through cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, the reaction of 3-oxo-3-arylpropanenitrile and aromatic aldehydes with substituted 1H-indazol-3-amines can lead to the formation of pyrimido[1,2-b]indazole-3-carbonitrile derivatives. frontiersin.org

Transition-metal-catalyzed reactions have also emerged as powerful tools for the construction of functionalized indazole derivatives. nih.gov For instance, the reaction of imidates and nitrosobenzenes catalyzed by a rhodium/copper system can produce 1H-indazoles. nih.gov Another example is the rhodium-catalyzed C-H activation and C-N/N-N coupling of imidate esters or N-H imines with nitrosobenzenes. nih.gov

The following table provides examples of complex heterocyclic systems constructed using indazole derivatives:

| Heterocyclic System | Synthetic Strategy | Key Reagents |

| Pyrimido[1,2-b]indazoles | Cascade reaction | 3-Oxo-3-arylpropanenitrile, Aromatic aldehydes, 1H-Indazol-3-amines |

| 1H-Indazoles | Rhodium/copper catalyzed C-H activation | Imidates, Nitrosobenzenes |

| 1H-Indazoles | Rhodium-catalyzed amination | Anthranil |

Application in the Development of Advanced Materials

The unique electronic and structural properties of indazole derivatives, accessible from this compound, make them promising candidates for the development of advanced materials. The ability to introduce various functional groups onto the indazole core allows for the fine-tuning of properties such as conductivity, and thermal stability.

Indazole-containing compounds have gained attention in materials science, although their primary focus has been in medicinal chemistry. nih.gov However, the versatility of the indazole scaffold suggests its potential for broader applications. For instance, heterocyclic compounds are known to be important building blocks for many commercially available materials. nih.gov

Integration into Molecular Probes and Luminescent Materials

The inherent fluorescence of some indazole derivatives, which can be modulated by the introduction of specific functional groups, makes this compound a valuable precursor for the design of molecular probes and luminescent materials. These materials have applications in various fields, including bio-imaging, sensing, and optoelectronics.

The development of luminescent materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors (OFETs). nih.gov Heterocyclic compounds, particularly those with donor-acceptor moieties connected through π-conjugated systems, are widely investigated for these applications. nih.gov

While the direct use of this compound in luminescent materials is not extensively documented in the provided search results, the synthesis of luminescent 1,3,4-oxadiazole (B1194373) derivatives through cross-coupling reactions highlights a relevant synthetic strategy. rsc.org This suggests that the aldehyde functionality of the indazole precursor could be a key handle for introducing moieties that enhance luminescence.

Role of the 4 Amino 1h Indazole 3 Carbaldehyde Scaffold in Advanced Therapeutic Research

Design and Development of Novel Scaffold-Based Agents

The 4-Amino-1H-indazole-3-carbaldehyde scaffold serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. rsc.orgrsc.org The presence of the amino group at the 4-position and the carbaldehyde at the 3-position provides reactive sites for a variety of chemical transformations. This allows medicinal chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

For instance, the aldehyde functionality is a versatile precursor for the formation of various heterocyclic rings or for conversion into other functional groups like alkenes, alcohols, and amines. nih.gov This flexibility has been exploited to create libraries of indazole derivatives for screening against different therapeutic targets. nih.govnih.govmdpi.com Research has demonstrated that derivatives of 1H-indazole-3-carboxamide, which can be synthesized from the corresponding carbaldehyde, exhibit potent inhibitory activity against p21-activated kinase 1 (PAK1), a target implicated in tumor progression. nih.govresearchgate.net

A study focused on the development of 1H-indazole-3-amine derivatives for anticancer applications highlighted the importance of the substitution pattern on the indazole core. By employing a molecular hybridization strategy, researchers synthesized a series of compounds and evaluated their inhibitory effects on various cancer cell lines. nih.govnih.govmdpi.comresearchgate.net One particular derivative, compound 6o , demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.govmdpi.com

Indazole as a Bioisostere in Rational Drug Design

A key strategy in medicinal chemistry is the concept of bioisosterism, where a functional group in a lead compound is replaced by another group with similar physical and chemical properties to improve its biological activity or pharmacokinetic profile. The indazole ring is widely recognized as a successful bioisostere for other aromatic systems, most notably indole (B1671886) and phenol. pharmablock.compharmablock.com

The substitution of an indole moiety with an indazole ring can lead to compounds with improved metabolic stability and enhanced binding affinity to target proteins. pharmablock.com This is attributed to the presence of an additional nitrogen atom in the indazole ring, which can act as a hydrogen bond acceptor, a feature absent in indole. pharmablock.com This bioisosteric replacement has been a fruitful approach in the development of antagonists for the serotonin (B10506) 5HT3 receptor. acs.orgnih.gov

Potential as Kinase Inhibitor Scaffolds

The indazole scaffold is a prominent feature in a multitude of kinase inhibitors, many of which have reached clinical use. pharmablock.comnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminoindazole moiety, in particular, has been identified as an effective "hinge-binding" template for kinase inhibitors. nih.gov The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases, a key interaction for potent inhibition. pharmablock.comnih.gov

Structure-based design efforts have led to the discovery of 3-aminoindazole-based compounds as potent inhibitors of various receptor tyrosine kinases (RTKs), including those of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov For example, the compound ABT-869 (Linifanib), which features a 3-aminoindazole core, is an orally active multitargeted receptor tyrosine kinase inhibitor. nih.gov

Furthermore, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.govresearchgate.net One such derivative exhibited an IC50 of 9.8 nM for PAK1 and demonstrated high selectivity against a panel of other kinases. nih.gov

Exploration in Enzyme Inhibition Studies

Beyond kinases, the this compound scaffold and its derivatives have been investigated for their inhibitory activity against other classes of enzymes. The versatile chemistry of the indazole ring allows for the design of compounds that can target the active sites of various enzymes.

For example, research has explored indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer. nih.gov A series of 3-substituted 1H-indazoles were synthesized and evaluated for their IDO1 inhibitory efficacy. nih.gov The study revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3-position were crucial for potent in vitro inhibitory activity. nih.gov

Computational Screening and Lead Compound Identification in Drug Discovery

In modern drug discovery, computational methods play a pivotal role in the identification and optimization of lead compounds. In silico techniques such as virtual screening and molecular docking are employed to predict the binding affinity and mode of interaction of potential drug candidates with their biological targets.

The this compound scaffold and its derivatives are amenable to computational studies. Density Functional Theory (DFT) calculations have been used to analyze the geometric and electronic properties of indazole derivatives, providing insights into their reactivity and potential interactions with biological macromolecules. researchgate.net

Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for their ability to bind to a target protein. The indazole nucleus is considered a "privileged fragment" in FBDD due to its favorable binding properties. pharmablock.compharmablock.com Computational screening of fragment libraries containing the indazole scaffold can accelerate the discovery of novel hits, which can then be elaborated into more potent and selective lead compounds. This approach has been successfully used to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.govresearchgate.net

The integration of computational design and synthetic chemistry allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the identification of promising new therapeutic agents. rsc.orgrsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-1H-indazole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of indazole precursors using reagents like POCl₃ and DMF. For example, analogous protocols for pyrazole-carbaldehydes involve refluxing 3-methyl-1-aryl-1H-pyrazol-5(4H)-one in a POCl₃-DMF mixture at 60–80°C for 4–6 hours, yielding carbaldehydes with ~70–85% efficiency . Solvent choice (e.g., dichloromethane vs. toluene) and catalyst (e.g., Mn(IV) oxide) significantly impact reaction kinetics and purity . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the aldehyde moiety .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons in the indazole ring (δ 7.0–8.5 ppm). Amino groups (NH₂) typically appear as broad singlets at δ 5.5–6.5 ppm .

- IR Spectroscopy : Stretching vibrations for aldehyde (C=O) at ~1680–1720 cm⁻¹ and NH₂ at ~3300–3500 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 179.15) validate the molecular formula .

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

- Purification : Recrystallization using ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) removes byproducts like unreacted amines or formylation intermediates .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aldehyde group and photodegradation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the aldehyde carbon (LUMO-rich) is susceptible to nucleophilic additions like Schiff base formation .

- Molecular Dynamics Simulations : Model solvent effects (e.g., polarity of DMSO vs. THF) on reaction pathways to optimize conditions for regioselective modifications .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Tautomerism Analysis : The compound may exhibit keto-enol tautomerism, leading to split NMR signals. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to identify dominant tautomers .

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C=O vs. C–O) using SHELXL for refinement. For example, SHELX’s robust algorithms handle high-resolution data to confirm planar geometry of the indazole ring .

Q. How can researchers optimize catalytic systems for regioselective functionalization of the indazole scaffold?

Methodological Answer:

- Metal Catalysis : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4-amino position. Use ligands like PPh₃ to enhance selectivity .

- Enzyme-Mediated Modifications : Lipases or oxidoreductases (e.g., Candida antarctica) can selectively reduce the aldehyde group while preserving the amino moiety under mild conditions .

Q. What are the challenges in evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Use antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) protocols. Derivatives with electron-withdrawing groups (e.g., –F at C6) show enhanced activity due to increased electrophilicity .

- SAR Studies : Systematically modify substituents (e.g., –CH₃ at C1 or –Cl at C5) and correlate with IC₅₀ values. For example, bulky groups at C3 reduce membrane permeability in cell-based assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

Methodological Answer:

- Purity Verification : Reanalyze samples via HPLC-MS to detect impurities (e.g., residual solvents or degradation products) that depress melting points .

- Solvent Polarity Effects : Test solubility in DMSO (highly polar) vs. ethyl acetate (moderate). Inconsistent logP values (e.g., 0.21 ) may arise from tautomeric equilibria or hydration states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.